2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-4-bromo-5-methylpyrazole with formamide under reflux conditions . The reaction proceeds via an addition-elimination mechanism, forming the desired fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium derivatives of pentane-2,4-dione, malonodinitrile, and Meldrum acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines with different functional groups attached to the ring system .
Scientific Research Applications
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s electronic properties also play a role in its function as a fluorescent probe or in optoelectronic devices .
Comparison with Similar Compounds
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
This compound-6-carboxylic acid: This compound has an additional carboxylic acid group, which can alter its reactivity and solubility.
Pyrazolo[1,5-a]pyrimidines with different substituents: Variations in the substituents on the pyrazole or pyrimidine rings can significantly affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-bromo-7-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-9-7-4-6(8)10-11(5)7/h2-4H,1H3 |
InChI Key |
CUCDFKJMDYZBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=CC(=NN12)Br |
Origin of Product |
United States |
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